Product packaging for Sodium acetate-d3(Cat. No.:CAS No. 39230-37-0)

Sodium acetate-d3

Cat. No.: B045731
CAS No.: 39230-37-0
M. Wt: 86.06 g/mol
InChI Key: BDKZHNJTLHOSDW-NIIDSAIPSA-N
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Description

Sodium acetate-d3 is a high-purity, stable isotope-labeled form of sodium acetate where three hydrogen atoms are replaced by deuterium (²H), yielding a compound essential for advanced spectroscopic and metabolic studies. Its primary research value lies in its application as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, where the absence of a signal in the ^1H NMR spectrum allows for precise quantification of complex mixtures without interference. Furthermore, this compound serves as a crucial tracer in metabolic pathway analysis. When introduced to biological systems, researchers can track the incorporation of the deuterium label using techniques like Mass Spectrometry (MS) or ^2H NMR to elucidate the dynamics of the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and gluconeogenesis. The mechanism of action involves the non-radioactive, isotopic dilution and labeling, enabling the safe and accurate monitoring of biochemical fluxes and reaction mechanisms in real-time. This compound is indispensable in pharmaceutical research for drug metabolism studies (DMPK), in biochemistry for probing enzyme kinetics, and in environmental science for tracking microbial degradation processes. Its high isotopic enrichment ensures reliable and interpretable data, making it a fundamental tool for scientists demanding precision in their investigative work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4NaO2 B045731 Sodium acetate-d3 CAS No. 39230-37-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

39230-37-0

Molecular Formula

C2H4NaO2

Molecular Weight

86.06 g/mol

IUPAC Name

sodium;2,2,2-trideuterioacetate

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/i1D3;

InChI Key

BDKZHNJTLHOSDW-NIIDSAIPSA-N

SMILES

CC(=O)[O-].[Na+]

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O.[Na]

Canonical SMILES

CC(=O)O.[Na]

Other CAS No.

39230-37-0

Synonyms

Acetic Acid-d3 Sodium Salt;  Acetic-d3 Acid Sodium Salt (2:1); _x000B_Sodium Hydrogen Di(acetate-d3); 

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment for Deuterium Enriched Acetates

Strategies for Deuteration at the Methyl Group of Acetate (B1210297)

Deuteration at the methyl group of acetate involves replacing the three hydrogen atoms with deuterium (B1214612) atoms. This can be achieved through various chemical synthesis methods, often starting from deuterated precursors or employing catalytic hydrogen-deuterium exchange reactions.

A common and direct method for synthesizing sodium acetate-d3 is through the reaction of deuterated acetic acid (acetic acid-d4) with a sodium base, such as sodium hydroxide. The foundational step is the synthesis of the deuterated acetic acid itself. One route to acetic acid-d4 involves the reaction of acetic anhydride (B1165640) with heavy water (deuterium oxide, D₂O). This reaction can be catalyzed to improve the rate, though it can proceed without a catalyst at a slower pace. Another approach involves the synthesis of deuterated acetyl chloride (CD₃COCl) which can then be hydrolyzed to form deuterated acetic acid. Deuterated acetyl chloride can be prepared by reacting deuterated acetic acid with reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).

Alternatively, catalytic methods can be employed. For instance, palladium on carbon (Pd/C) in the presence of aluminum and D₂O can facilitate selective hydrogen-deuterium exchange reactions on precursor molecules. Ruthenium complexes have also been shown to catalyze the deuteration of methyl acetate to produce deuterated ethanol (B145695), which could be a precursor in a multi-step synthesis.

A straightforward laboratory preparation involves the reaction of a deuterated acid with a sodium salt. For example, reacting acetic acid-d4 with sodium carbonate or sodium bicarbonate will yield this compound.

Table 1: Synthetic Routes to this compound

Starting Material Reagent(s) Product Reference
Acetic anhydride D₂O, Catalyst (optional) Acetic acid-d4
Acetic acid-d4 Sodium Hydroxide This compound
Acetic acid-d4 Thionyl chloride (SOCl₂) Acetyl chloride-d3
Acetyl chloride-d3 H₂O Acetic acid-d3

Achieving high isotopic purity is a critical aspect of synthesizing deuterated compounds. The goal is to maximize the incorporation of deuterium at the target positions while minimizing the presence of partially deuterated or non-deuterated species. The isotopic purity is often expressed as an atom percent of deuterium (e.g., 99%+ D).

Purity of Deuterated Reagents: The isotopic enrichment of the starting materials, such as D₂O or other deuterium sources, directly impacts the final product's purity.

Reaction Conditions: Temperature, pressure, and reaction time can affect the extent of deuteration and the potential for side reactions. For instance, in catalytic exchange reactions, these parameters are optimized to ensure complete exchange.

Catalyst Choice: The type of catalyst used in exchange reactions is crucial for selectivity and efficiency. Different catalysts can exhibit different activities and may lead to varying degrees of deuteration.

Back-Exchange: During workup and purification, there is a risk of back-exchange, where deuterium atoms are replaced by protium (B1232500) from solvents or moisture. Using deuterated solvents and ensuring anhydrous conditions can mitigate this issue.

The yield of the synthesis is also a key consideration, and optimization of reaction conditions is necessary to maximize the amount of the desired deuterated product obtained from the starting materials.

Specific Synthetic Routes to this compound

Production of Multi-Isotopically Labeled Sodium Acetate (e.g., Carbon-13 and Deuterium)

For more complex studies, such as those in metabolic research and quantitative mass spectrometry, sodium acetate can be labeled with both carbon-13 (¹³C) and deuterium (D). These multi-isotopically labeled compounds provide more detailed information in analytical experiments.

The synthesis of multi-isotopically labeled sodium acetate, such as sodium acetate-1-¹³C,d₃ or sodium acetate-2-¹³C,d₃, involves starting with precursors that are already enriched with the desired isotopes. For example, to synthesize sodium acetate-2-¹³C,d₃, one would start with a methyl group that is both ¹³C-enriched and fully deuterated. Similarly, for sodium acetate-1-¹³C,d₃, the carboxyl group would be ¹³C-labeled, and the methyl group would be deuterated.

Commercially available starting materials often include compounds like [¹³C₂, D₃] sodium acetate, which are synthesized through specialized, multi-step chemical processes. These syntheses require careful planning to incorporate the isotopes at the correct positions in the molecule.

After synthesis, it is essential to verify the isotopic enrichment and purity of the labeled sodium acetate. Several analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the position and extent of isotopic labeling. ¹H NMR can be used to quantify the amount of residual protons, while ²H NMR can directly detect the presence of deuterium. ¹³C NMR is used to confirm the position of ¹³C labels and can also show coupling patterns with adjacent deuterium atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the mass of the molecule and its isotopologues, which allows for the calculation of isotopic purity. Techniques like electrospray ionization (ESI) are often used. Isotope dilution mass spectrometry is a key application for these labeled compounds.

Advanced Spectroscopic and Chromatographic Characterization Techniques Employing Sodium Acetate D3

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Acetate (B1210297) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the structure and dynamics of molecules. The use of deuterium-labeled compounds like sodium acetate-d3 significantly enhances the capabilities of NMR in metabolic research.

Deuterium (B1214612) (2H) NMR Spectroscopy for Tracing Deuterated Acetate Metabolism and Metabolites

Deuterium (2H) NMR spectroscopy, also known as Deuterium Metabolic Imaging (DMI), is a robust method for non-invasively mapping metabolic pathways in vivo. By introducing this compound into a system, researchers can track the fate of the deuterated acetate as it is converted into various metabolites. This technique benefits from the low natural abundance of deuterium (0.01%), which results in a minimal background signal and allows for clear detection of the labeled compounds.

The favorable magnetic resonance characteristics of deuterium, such as short T1 relaxation times, contribute to good sensitivity and allow for rapid data acquisition. This enables the monitoring of dynamic metabolic processes with high temporal and spatial resolution. For instance, studies have successfully used DMI with this compound to track its breakdown through the tricarboxylic acid (TCA) cycle in the liver of rats. The appearance of downstream metabolites like glutamine and glutamate (B1630785) (Glx) can be quantified over time, providing insights into TCA cycle activity.

Research has demonstrated the viability of DMI in tracking substrate flux and understanding the impact of dietary changes on liver metabolism. In studies involving yeast, deuterium magnetic resonance spectroscopy (DMRS) has been used to observe the real-time consumption of deuterated substrates and the subsequent production of metabolites like ethanol (B145695) and acetate.

Key Findings from 2H NMR Studies:

Organism/SystemDeuterated SubstrateKey Metabolites TrackedResearch Focus
Rats (in vivo)This compoundGlutamine/Glutamate (Glx)TCA cycle flux in the liver
Yeast (in vitro)Pyruvate-d3Ethanol-d3, Acetate-d3Real-time metabolic flux
Rats (in vivo)[2H3]-acetateLactate, Glutamate, GlutamineKinetic isotope effects and label loss

Carbon-13 (13C) NMR in Conjunction with Deuterium Labeling for Metabolic Pathway Elucidation

The combination of Carbon-13 (13C) NMR with deuterium labeling provides a powerful approach for elucidating complex metabolic pathways. While 13C NMR is inherently less sensitive than proton (1H) NMR due to the low natural abundance of 13C (1.1%), isotopic enrichment with 13C-labeled substrates can significantly enhance signal detection. When used alongside deuterium labeling, it allows for a more detailed analysis of metabolic fluxes and pathway activities.

A key application of this dual-labeling strategy is in distinguishing between different metabolic routes and quantifying the contributions of various substrates. For example, by using doubly labeled [2H3,2-13C]-acetate and comparing it to [1,2-13C2]-acetate, researchers can unambiguously determine deuterium label loss and kinetic isotope effects for metabolic products like glutamate and glutamine. This information is crucial for accurate metabolic modeling.

Studies have shown that the incorporation of 13C-labeled acetate can be tracked through the enrichment in the 13C-NMR spectra of microbial products, providing insights into their biosynthesis. This technique has been instrumental in uncovering previously unknown aspects of nitrogen-acetyl aspartate (NAA) synthesis and the TCA cycle.

Hyperpolarized NMR Techniques for Real-Time Metabolic Flux Analysis Utilizing Labeled Acetate Probes

Hyperpolarized NMR is a cutting-edge technique that dramatically increases the signal-to-noise ratio of NMR spectroscopy, by over 10,000 times in some cases. This allows for the real-time, in vivo imaging of metabolic processes that are too slow or involve concentrations too low to be detected by conventional NMR. The method involves a process called dynamic nuclear polarization (DNP) to enhance the polarization of 13C-labeled substrates, such as [1-13C]acetate, before they are injected into the subject.

Once injected, the metabolic conversion of the hyperpolarized substrate into downstream products can be monitored in real-time. For example, hyperpolarized [1-13C]acetate has been used to assess fatty acid flux through the TCA cycle in preclinical models. The rapid acquisition of spectra, often every few seconds, allows for the quantification of metabolic rates, such as the conversion of pyruvate (B1213749) to lactate.

This technology has opened up new possibilities for metabolic mapping and has been applied to study cardiac metabolism in large-animal models. The ability to co-administer multiple hyperpolarized substrates further expands the potential to simultaneously measure different metabolic pathways.

Applications of 1H NMR for Investigating Chemical Interactions of Acetate Analogues

Proton (1H) NMR spectroscopy is a fundamental tool for studying the structure and interactions of molecules in solution. In the context of acetate and its analogues, 1H NMR can provide detailed information about their chemical environment and binding interactions. The chemical shift of the acetate methyl protons is sensitive to its surroundings, and changes in this shift can indicate complex formation with other molecules, such as metal ions.

The use of deuterated solvents is standard practice in 1H NMR to avoid overwhelming signals from the solvent itself. Interestingly, the introduction of deuterium into a molecule, such as in this compound, can be detected in 1H NMR spectra. A recent technique, quantitative exchanged-label turnover MRS (qMRS), utilizes the administration of deuterated compounds like glucose and acetate and monitors the changes in the 1H MRS spectra as deuterium is incorporated into metabolites. This approach offers improved spectral resolution and allows for the quantification of metabolite production without the need for specialized deuterium coils.

Furthermore, deuterium labeling can simplify complex 1H NMR spectra by replacing protons with deuterium atoms, which are not detected in a standard 1H NMR experiment. This can be particularly useful for studying the metabolism and kinetics of biological systems.

Mass Spectrometry (MS) Applications for Quantitative Analysis of Deuterated Acetate and its Metabolites

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool in metabolomics for identifying and quantifying metabolites.

High-Resolution Mass Spectrometry for Isotopic Tracing and Metabolite Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of molecules. This capability is invaluable for identifying unknown metabolites and for tracing the metabolic fate of isotopically labeled substrates like this compound.

When a biological system is supplied with this compound, the deuterium atoms are incorporated into downstream metabolites. HRMS can then be used to detect and identify these deuterated metabolites by their specific mass shift compared to their unlabeled counterparts. This isotopic tracing allows for the mapping of metabolic pathways and the quantification of flux through these pathways.

For instance, in a study of the anammox bacterium Kuenenia stuttgartiensis, this compound was used as a tracer to investigate acetate oxidation. Time-series mass isotopomer distributions of TCA cycle metabolites were analyzed by GC-MS to map the metabolic network. Similarly, LC-HRMS is a leading tool for detecting and identifying pharmacologically active secondary metabolites. The combination of liquid chromatography (LC) with HRMS allows for the separation of complex mixtures of metabolites before their detection and identification. The use of deuterated standards is also common for the quantitative analysis of metabolites by LC-MS.

Tandem Mass Spectrometry (MS/MS) for Metabolomics with Deuterated Standards

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the sensitive and selective quantification of metabolites. In the field of metabolomics, which involves the comprehensive study of metabolites in a biological system, deuterated internal standards are crucial for achieving accurate and reliable results. This compound (CD3COONa) serves as an exemplary deuterated standard for tracing the metabolic fate of acetate, a central node in metabolism. Its use in MS-based experiments is well-established for applications in metabolomics and proteomics.

When used as a tracer, this compound is introduced into a biological system, and the deuterium atoms from its methyl group are incorporated into various downstream metabolites. By using MS/MS, researchers can track the specific mass shift of +3 (or a fragment thereof) imparted by the deuterium atoms. This allows for the unambiguous identification and quantification of molecules synthesized from the acetate pool.

One key application is in metabolic flux analysis, which seeks to determine the rates of metabolic reactions. For instance, in studies of microbial metabolism, deuterium tracing experiments with this compound can elucidate the activity of pathways like the tricarboxylic acid (TCA) cycle. The mass isotopomer distributions of TCA cycle intermediates, such as succinate (B1194679) and malate (B86768), can reveal which metabolic pathways are active for acetate oxidation. The detection of specific deuterated isotopologues provides direct evidence of flux through particular enzymatic reactions.

The use of deuterated standards like this compound in MS/MS offers several advantages:

High Specificity: The distinct mass difference between the labeled and unlabeled compound allows for clear differentiation from endogenous metabolites and background noise.

Accurate Quantification: The standard co-elutes with the endogenous analyte, experiencing similar ionization effects and matrix suppression, which enables precise correction and quantification.

Pathway Elucidation: It enables the tracing of metabolic pathways and the calculation of flux rates, providing dynamic information about cellular metabolism.

Application AreaTechniqueRole of this compoundResearch Finding
MetabolomicsMS/MSLabeled Internal StandardFunctions as a stable isotope-labeled standard for MS-based experiments.
Metabolic Flux AnalysisIsotope Tracing MS/MSDeuterated TracerUsed to track the incorporation of deuterium into TCA cycle metabolites to determine pathway activity.
ProteomicsMS/MSMS/MS StandardApplied as a standard for quantitative proteomics studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Analytical Accuracy and Separation

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone technique for bioanalysis due to its high sensitivity and specificity. The accuracy and reliability of LC-MS methods are significantly enhanced by the use of stable isotope-labeled internal standards, such as this compound. These standards are critical for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.

In LC-MS analysis, matrix effects, where co-eluting substances from the sample matrix (e.g., urine, plasma) interfere with the ionization of the target analyte, can lead to inaccurate quantification. A deuterated internal standard like this compound is an ideal tool to mitigate this issue. Because it is chemically identical to its unlabeled counterpart (endogenous acetate), it co-elutes during liquid chromatography and experiences nearly identical matrix effects. By comparing the signal of the analyte to the known concentration of the co-eluting deuterated standard, these effects can be effectively normalized, leading to greater precision and accuracy.

The development of a robust LC-MS/MS method involves several key steps where a standard like this compound is invaluable:

Method Validation: Establishing parameters such as linearity, limit of quantification (LOQ), precision, and accuracy. Deuterated standards are the benchmark for ensuring the method's reliability.

Sample Preparation: Monitoring the efficiency of extraction procedures. For example, in solid-phase extraction (SPE) or liquid-liquid extraction (LLE), the recovery of the internal standard reflects the recovery of the analyte.

Chromatographic Separation: Ensuring consistent retention times and peak shapes. While buffers like sodium acetate can sometimes cause ion suppression in the MS source, the use of a co-eluting isotopic standard allows for accurate quantification despite these challenges.

Research has consistently shown that LC-MS/MS methods utilizing deuterated internal standards produce precise, accurate, and specific results for the quantification of analytes in complex biological matrices.

ParameterRole of Deuterated Standard (e.g., this compound)Benefit
Matrix Effect Compensates for signal suppression or enhancement from matrix components.Improved accuracy and precision.
Extraction Recovery Monitors the efficiency of sample preparation steps (LLE, SPE).Corrects for analyte loss during extraction.
Instrumental Variation Normalizes for fluctuations in LC performance and MS detector response.Enhanced method robustness and reproducibility.
Quantification Serves as a reference for calculating the concentration of the unlabeled analyte.Enables highly accurate and reliable quantification.

Integration of Multi-Omics Data with Isotopic Tracer Information

The data generated from stable isotope tracing studies using compounds like this compound provide a dynamic view of metabolic fluxes. However, to gain a holistic understanding of cellular regulation, it is increasingly necessary to integrate this metabolomic data with other 'omics' datasets, such as proteomics, genomics, and transcriptomics. This multi-omics approach bridges the gap between metabolic function and the underlying genetic and protein-level machinery.

Integrating isotopic tracer information with proteomics allows researchers to correlate changes in metabolic pathway usage with the abundance of specific enzymes. For example, if a study using this compound reveals an increased flux through the fatty acid synthesis pathway, proteomics data can simultaneously determine if the key enzymes involved in this pathway (e.g., fatty acid synthase) are upregulated. This integration provides a more complete picture, linking the functional output (metabolic flux) with the regulatory mechanism (protein expression).

Advances in bioinformatics and computational biology have led to the development of platforms and methodologies that can formally integrate these disparate data types. Genome-scale metabolic models (GEMs) can be constrained using both proteomics data (to set upper bounds on reaction rates based on enzyme abundance) and isotopic tracer data (to validate and refine flux predictions). This creates a more accurate, context-specific model of cellular metabolism.

Key aspects of this integrative analysis include:

Linking Genotype to Phenotype: By combining genomic data (identifying potential metabolic genes) with tracer data (confirming the activity of the encoded pathways), a direct link between genetic makeup and metabolic function can be established.

Understanding Disease Mechanisms: In disease research, a multi-omics approach can reveal how genetic mutations lead to altered protein expression, which in turn dysregulates metabolic pathways, as tracked by isotopic tracers.

Biomarker Discovery: The combination of proteomics and metabolomics can uncover novel biomarkers where a change in a protein's expression is correlated with a specific metabolic signature.

The use of this compound as a metabolic tracer is a key component of the metabolomics data layer, providing crucial functional information that, when combined with other omics data, enables a systems-level understanding of biology.

Applications of Sodium Acetate D3 in Metabolic Pathway Elucidation and Flux Analysis

Elucidating Central Carbon Metabolism Utilizing Deuterated Acetate (B1210297) Tracers

The use of deuterated acetate, such as sodium acetate-d3, is instrumental in unraveling the complexities of central carbon metabolism. By tracing the journey of deuterium (B1214612) atoms from acetate into various metabolic intermediates, researchers can map out active pathways and assess their contributions to cellular bioenergetics and biosynthesis.

Tricarboxylic Acid (TCA) Cycle Activity and Deuterium Redistribution Patterns

This compound is readily taken up by cells and converted to acetyl-CoA, the primary entry point into the tricarboxylic acid (TCA) cycle. As the deuterated acetyl-CoA moves through the cycle, the deuterium atoms are systematically distributed among the TCA cycle intermediates. The specific patterns of deuterium labeling in metabolites like citrate (B86180), α-ketoglutarate, succinate (B1194679), fumarate (B1241708), and malate (B86768) provide direct evidence of TCA cycle activity.

For instance, the conversion of [2,2,2-d3]-acetate to acetyl-CoA and its subsequent entry into the TCA cycle leads to the formation of deuterated citrate. As the cycle progresses, one deuterium atom may be lost during the conversion to α-ketoglutarate. Further steps can lead to the formation of [4,4-d2]-glutamate through exchange with α-ketoglutarate. The subsequent conversion to succinyl-CoA and then succinate and fumarate can result in the loss of another deuterium atom. Finally, the conversion of malate to oxaloacetate may lead to the loss of the last deuterium atom, with the lost deuterium potentially ending up in deuterated water (HDO).

By analyzing the mass isotopomer distributions of these intermediates using techniques like mass spectrometry or deuterium metabolic imaging (DMI), researchers can gain a dynamic view of the TCA cycle's operation. For example, the detection of M+2 succinate and α-ketoglutarate, along with M+1 malate, after the administration of this compound, can suggest the activity of a specific isoform of citrate synthase.

Anaplerotic and Cataplerotic Fluxes Involving Acetate Metabolism

The TCA cycle is not a closed loop; intermediates are constantly being withdrawn for biosynthetic purposes (cataplerosis) and replenished from other pathways (anaplerosis) to maintain metabolic homeostasis. this compound can be used to study these anaplerotic and cataplerotic fluxes.

When acetate is a significant carbon source, it can contribute to the replenishment of TCA cycle intermediates. The rate of incorporation of deuterium from this compound into the TCA cycle pool, relative to the rate of its oxidation, can provide a measure of anaplerotic flux. Conversely, the rate at which labeled intermediates are diverted from the TCA cycle into biosynthetic pathways, such as amino acid or lipid synthesis, reflects cataplerotic flux.

Studies have shown that in certain metabolic states, the flux through anaplerosis and cataplerosis can be even greater than the oxidative flux of acetyl-CoA through the TCA cycle itself. For example, in the liver, the carboxylation of pyruvate (B1213749) to oxaloacetate is a major anaplerotic reaction, and the subsequent removal of intermediates for gluconeogenesis is a key cataplerotic pathway. By tracing the fate of deuterium from acetate, researchers can quantify the contribution of acetate to these processes and understand how they are regulated under different physiological and pathological conditions.

Investigating Substrate Utilization and Intermediary Metabolism with this compound

This compound is a versatile tool for probing how cells utilize different substrates and for mapping the intricate network of intermediary metabolism. Its use allows for a detailed examination of acetate's role as a carbon source and its interaction with other metabolic pathways.

Acetate Oxidation Pathways and Deuterium Atom Transitions

The primary pathway for acetate oxidation is the TCA cycle. Following the administration of this compound, the deuterium atoms are transferred through a series of enzymatic reactions. The conversion of acetate to acetyl-CoA is the initial step. As this deuterated acetyl-CoA enters the TCA cycle, the deuterium labels are passed on to downstream metabolites. Tracking these deuterium atom transitions provides unambiguous evidence of acetate oxidation. For instance, observing 2H labeling in TCA cycle metabolites after introducing this compound confirms its oxidation via this central pathway. This method can also help distinguish between different potential acetate oxidation pathways, such as the TCA cycle versus the reverse Wood–Ljungdahl pathway, by observing the labeling patterns in specific metabolites.

Metabolic Branching and Isotopic Flow within Biochemical Networks

Metabolic pathways are interconnected, forming a complex network with numerous branch points. This compound can be used to investigate the flow of metabolites at these critical junctures. For example, acetyl-CoA derived from acetate can either be oxidized in the TCA cycle for energy production or be used in the cytosol for the synthesis of fatty acids. By measuring the incorporation of deuterium from this compound into both TCA cycle intermediates and fatty acids, the relative flux through these competing pathways can be determined.

This approach allows researchers to understand how metabolic resources are allocated within the cell under different conditions. It has been used to study the metabolic flexibility of various organisms, including their ability to co-catabolize multiple carbon sources simultaneously. The distribution of the deuterium label throughout the metabolic network reveals how different pathways are integrated and regulated.

Quantitative Metabolic Flux Analysis (MFA) Utilizing Deuterium-Labeled Acetate

Quantitative metabolic flux analysis (MFA) is a powerful technique used to determine the rates (fluxes) of intracellular metabolic reactions. The use of stable isotope tracers, such as this compound, is central to MFA. By providing cells with a deuterated substrate and measuring the resulting isotopic labeling patterns in various metabolites, MFA can generate a detailed map of cellular metabolic activity.

The process involves several key steps:

Isotope Labeling: Cells are cultured in a medium containing this compound.

Metabolite Extraction and Analysis: After a period of growth, metabolites are extracted and their mass isotopomer distributions are measured using techniques like mass spectrometry.

Computational Modeling: The experimental labeling data is then used as input for a computational model of the cell's metabolic network. This model consists of a set of biochemical reactions and the known atom transitions for each reaction.

Flux Estimation: By fitting the model-predicted labeling patterns to the experimentally measured data, the intracellular fluxes can be estimated.

MFA with this compound has been applied to a wide range of biological systems, from microorganisms to mammalian cells, to study various aspects of metabolism. It can be used to identify metabolic bottlenecks, understand the effects of genetic modifications or environmental perturbations on metabolism, and discover novel metabolic pathways. For example, MFA has been used to quantify the contributions of different substrates to acetyl-CoA production and to determine the relative activities of pathways like the TCA cycle, the glyoxylate (B1226380) shunt, and gluconeogenesis.

The data generated from these experiments can be presented in tables to show the quantitative changes in metabolic fluxes under different conditions.

Table 1: Example of Research Findings from a Hypothetical Metabolic Flux Analysis Study Using this compound

Metabolic FluxControl Condition (Relative Flux)Experimental Condition (Relative Flux)Fold Change
TCA Cycle1001501.5
Glyoxylate Shunt20100.5
Fatty Acid Synthesis50751.5
Anaplerosis (from acetate)15251.67

Assessment of Metabolic Fluxes in Cellular and Organismal Model Systems

This compound is utilized to assess metabolic fluxes in a variety of biological systems, from cultured cells to whole organisms. In cellular models, such as Human Embryonic Kidney (HEK293) cells, the addition of sodium acetate has been shown to impact cellular metabolism and can be used to study its effect on protein production. By analyzing the incorporation of deuterium into downstream metabolites, researchers can quantify the contribution of acetate to pathways like the tricarboxylic acid (TCA) cycle. For instance, in the bacterium Ktedonobacter stuttgartiensis, ²H-acetate tracing helped to confirm that acetate was oxidized via the TCA cycle.

In organismal models, deuterated acetate can be used to investigate metabolic processes in vivo. These studies provide a systemic view of how different tissues and organs utilize acetate. The use of non-carbon tracers like deuterium is particularly valuable for investigating aspects of metabolism such as the balance of mitochondrial and cytosolic NADPH.

Dynamic Metabolic Flux Analysis with Deuterated Acetate

Dynamic metabolic flux analysis (DMFA) extends the capabilities of traditional MFA by allowing for the study of metabolic changes over time, which is particularly useful for systems not at a steady state. The use of deuterated acetate in DMFA enables the real-time tracking of metabolic adaptations to various stimuli or changing environmental conditions.

This approach involves introducing the labeled acetate and then monitoring the time-dependent changes in the isotopic enrichment of various metabolites. This provides a more detailed picture of metabolic regulation and can reveal transient metabolic states that would be missed with steady-state MFA. For example, dynamic deuterium metabolic imaging has been developed to spatially resolve glucose metabolic flux rates in mouse glioblastoma, showcasing the power of this technique in studying heterogeneous tumor microenvironments.

Contributions to Understanding Specific Biochemical Syntheses

Beyond central carbon metabolism, this compound is instrumental in elucidating the biosynthetic pathways of complex molecules.

Biosynthesis of Complex Macromolecules and Natural Products (e.g., Polyketides, Lipooligosaccharides) using Labeled Acetate Precursors

Acetate is a fundamental precursor for the biosynthesis of a wide array of natural products, including polyketides and the lipid portions of lipooligosaccharides. By feeding organisms with this compound, researchers can trace the incorporation of the labeled acetyl-CoA units into these complex structures.

For example, studies on the biosynthesis of 6-methylsalicylic acid, a polyketide, have utilized deuterated acetate to understand the stereochemistry and sequence of enzymatic reactions. The degree of deuterium retention at different positions in the final product provides crucial information about the underlying biosynthetic mechanisms. Similarly, labeled acetate has been used in studies of lipooligosaccharide biosynthesis, helping to analyze the interactions between these molecules and host proteins.

Interactive Data Table: Research Applications of Labeled Acetate

Research AreaModel SystemLabeled Acetate UsedKey FindingsReference(s)
Metabolic Flux AnalysisKtedonobacter stuttgartiensis[2-13C]acetate, [d3]acetateConfirmed acetate oxidation via the TCA cycle.
Metabolic Flux AnalysisHEK293 CellsSodium AcetateInfluences cellular metabolism and protein production.
Dynamic Metabolic ImagingMouse GlioblastomaDeuterated GlucoseEnabled spatial resolution of glucose metabolic flux.
Polyketide BiosynthesisPenicillium stipitatum[2-2H3]acetateElucidated stereochemistry of 6-methylsalicylic acid synthesis.
Lipooligosaccharide StudiesNeisseria meningitidis[2-13C]acetateAided in analyzing interactions with host proteins.

Research Applications in Chemical Biology and Microbial Physiology

Probing Enzyme Mechanisms and Stereochemical Features Through Deuterium (B1214612) Kinetic Isotope Effects

The replacement of hydrogen with deuterium in a molecule can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is a powerful tool for investigating enzyme mechanisms. nih.gov By comparing the reaction rates of an enzyme with the normal (proteated) substrate versus the deuterated substrate (like acetate-d3), scientists can deduce whether the breaking of a carbon-hydrogen bond is a rate-determining step in the catalytic process. nih.govnsf.gov

The magnitude of the deuterium KIE can provide detailed information about the transition state of a reaction. A large primary KIE suggests that the C-H bond is being broken in the slowest step of the reaction. nih.gov Conversely, smaller or secondary KIEs can reveal changes in hybridization at the carbon atom or other conformational changes during catalysis. wikipedia.org These studies are fundamental to understanding how enzymes achieve their remarkable catalytic efficiency and specificity.

Investigating Metabolic Adaptations in Microorganisms Using Deuterated Acetate (B1210297) Tracers

Deuterated acetate serves as an invaluable tracer for unraveling the complexities of microbial metabolism. researchgate.net When microorganisms are cultured in a medium containing Sodium acetate-d3, the deuterated acetyl group is incorporated into various metabolic pathways. core.ac.uk By tracking the distribution of deuterium in different metabolites, researchers can map out active metabolic routes and understand how microbes adapt to different environmental conditions. aquigenbio.com

In the study of microbial metabolism, labeled acetate is used to differentiate between various metabolic strategies, such as autotrophy, heterotrophy, and mixotrophy. For instance, in mixotrophic organisms that can fix carbon dioxide while also utilizing organic compounds, deuterated acetate can help quantify the relative contribution of each carbon source to the cell's biomass. nih.govmdpi.com Studies have used isotopically labeled acetate to investigate the metabolic fluxes in various bacteria, revealing how they partition carbon between different pathways. royalsocietypublishing.orgresearchgate.net For example, research on Chlamydomonas reinhardtii showed that acetate can substitute for a significant portion of photoautotrophically acquired carbon. nih.gov Similarly, studies on acetogenic bacteria have utilized labeled substrates to elucidate their core metabolic pathways under different growth conditions. umich.edu

Autotrophic and Mixotrophic Metabolic Profiling in Bacterial Cultures

Role of Labeled Acetate in Cell Culture Studies for Investigating Cellular Metabolism and Biosynthesis

Labeled forms of acetate are widely used in cell culture experiments to study fundamental aspects of cellular metabolism. nih.gov Acetate is a key precursor for the synthesis of acetyl-CoA, a central metabolite involved in the TCA cycle, lipogenesis, and protein acetylation. frontiersin.org By providing cells with isotopically labeled acetate, such as 13C- or 14C-labeled acetate, researchers can trace its incorporation into various biomolecules. researchgate.netnih.gov For example, studies have used labeled acetate to investigate how cancer cells utilize acetate to support their growth and proliferation, particularly under nutrient-limited conditions. frontiersin.org

The use of labeled acetate has been instrumental in demonstrating that acetate can be a significant carbon source for central carbon metabolism, providing a pathway for acetyl-CoA production that is independent of glucose and glutamine metabolism. nih.gov This has important implications for understanding metabolic reprogramming in diseases like cancer.

Advancing Analytical Standards and Reference Materials for Isotopic Analysis in Biological Systems

This compound and other isotopically labeled compounds are essential for ensuring the accuracy and reliability of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. aquigenbio.comroyalsocietypublishing.orgisotope.comlgcstandards.com In mass spectrometry, deuterated compounds are frequently used as internal standards. veeprho.comacs.org Because they have a higher mass than their non-deuterated counterparts, they can be easily distinguished in a mass spectrum. aquigenbio.com By adding a known amount of the deuterated standard to a biological sample, researchers can accurately quantify the amount of the unlabeled analyte present. veeprho.com

The use of deuterated standards helps to correct for variations in sample preparation and instrument response, leading to more precise and reproducible measurements. isotope.com This is crucial in fields like metabolomics, where accurate quantification of hundreds or thousands of metabolites is required. isotope.com

Q & A

Q. What are the key chemical properties of sodium acetate-d3, and how do they differ from non-deuterated sodium acetate?

Sodium acetate-d3 (CD3COONa) has a molar mass of 84.05 g/mol and a melting point >300°C (decomposition). Its solubility in water and methanol is slightly reduced compared to non-deuterated sodium acetate (CH3COONa) due to isotopic substitution. The deuterated form is critical for minimizing proton interference in NMR experiments .

Q. What methodologies are recommended for synthesizing this compound with high isotopic purity?

A common approach involves ion exchange: sodium acetate-d3 is synthesized by reacting deuterated acetic acid (CD3COOD) with sodium hydroxide or sodium bicarbonate in deuterated solvents. Post-synthesis, isotopic purity (>99% D) is verified via <sup>1</sup>H/<sup>2</sup>H NMR and mass spectrometry. For example, deuterated choline acetate is prepared by mixing sodium acetate-d3 with choline-d9 chloride in methanol/ethanol, followed by filtration to remove NaCl precipitates .

Q. How can researchers confirm the isotopic purity of this compound in experimental setups?

Isotopic purity is validated using:

  • NMR spectroscopy : Absence of residual proton signals in <sup>1</sup>H NMR spectra (e.g., at δ ~1.9 ppm for CH3 in non-deuterated acetate).
  • Mass spectrometry : Detection of molecular ions consistent with deuterated species (e.g., m/z 84 for CD3COONa).
  • Isotopic ratio analysis : Combustion followed by mass spectrometric determination of <sup>2</sup>H/<sup>1H ratios .

Advanced Research Questions

Q. What role does this compound play in stabilizing non-native protein folds during NMR studies?

Sodium acetate-d3 buffers (e.g., 20 mM, pH 5.5) are used to minimize proton background in <sup>1</sup>H-<sup>15</sup>N HSQC experiments. For refolding studies, proteins are unfolded in 3 M guanidine hydrochloride with sodium acetate-d3 and then diluted into deuterated buffer to monitor real-time folding kinetics. This approach reduces spectral overlap and enables precise tracking of backbone amide proton exchange .

Q. How does this compound affect the eutectic behavior of sodium acetate trihydrate (SAT)-urea mixtures?

In SAT-urea eutectic systems, sodium acetate-d3 exhibits delayed crystallization kinetics. Differential scanning calorimetry (DSC) shows supercooling to below -40°C, with cold crystallization exotherms (-5 to 15°C) upon heating. Neutron diffraction reveals deuterium-dependent coordination changes: sodium ions preferentially associate with acetate-d3 over urea/water, altering eutectic liquid stability. These effects are attributed to isotopic mass differences impacting hydrogen-bond network dynamics .

Q. What are the best practices for using this compound in dissolution dynamic nuclear polarization (D-DNP) experiments?

For hyperpolarized <sup>13</sup>C metabolic imaging:

  • Prepare solutions in D2O:glycerol-d8 (1:1) with 1.5 M sodium acetate-d3 and 50 mM TEMPOL.
  • Polarize at 1.2 K and 94 GHz, then dissolve in heated D2O to preserve deuteration.
  • Monitor polarization levels via <sup>13</sup>C NMR signal enhancement (typically >10,000-fold). This method minimizes proton-induced relaxation, extending hyperpolarization lifetimes .

Q. How should researchers address conflicting DSC data in this compound-urea eutectic studies?

Discrepancies in phase transitions (e.g., absent DSC signals but eventual solidification) suggest kinetic inhibition. Recommendations:

  • Perform multiple DSC heating/cooling cycles (e.g., -90 to 70°C at 21°C/min) to assess reproducibility.
  • Complement DSC with variable-temperature XRD to detect slow crystallization.
  • Use neutron diffraction to resolve H/D-substitution effects on molecular packing .

Methodological Considerations

Q. What precautions are necessary when handling sodium acetate-d3 in protein refolding experiments?

  • Use deuterated buffers (e.g., 100 mM sodium acetate-d3) to maintain isotopic consistency.
  • Avoid protonated contaminants by dialysis against deuterated solvents post-unfolding.
  • Monitor pH in D2O using corrected electrodes (pH meter reading +0.4 units) .

Q. How does this compound improve sensitivity in <sup>13</sup>C NMR metabolic flux analysis?

Deuteration reduces dipole-dipole relaxation, increasing <sup>13</sup>C signal lifetimes. For example, in hyperpolarized [1,2-<sup>13</sup>C2] sodium acetate-d3, T1 relaxation times extend to >60 seconds in D2O, enabling real-time tracking of Krebs cycle intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.